2-(3,4-Dimethoxyphenyl)-1-(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

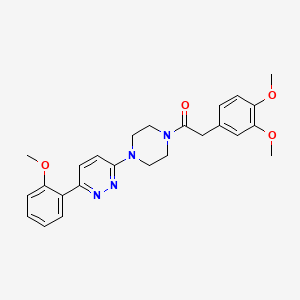

This compound is a structurally complex molecule featuring a pyridazine core substituted with a 2-methoxyphenyl group, linked via a piperazine ring to a 3,4-dimethoxyphenyl ethanone moiety.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-31-21-7-5-4-6-19(21)20-9-11-24(27-26-20)28-12-14-29(15-13-28)25(30)17-18-8-10-22(32-2)23(16-18)33-3/h4-11,16H,12-15,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRYPYUHENFRMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features

- Molecular Weight : 396.49 g/mol

- Functional Groups : Contains methoxy groups, piperazine moiety, and a pyridazine ring which may contribute to its biological activities.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties by targeting specific enzymes involved in cell proliferation and survival. The compound's ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, has been linked to its anticancer effects. By inhibiting DHFR, the compound may disrupt DNA synthesis and repair mechanisms in cancer cells, leading to cell death .

Antioxidant Properties

The presence of methoxy groups in the structure suggests potential antioxidant activity. Antioxidants are vital in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. Studies on related compounds have shown that they can enhance cellular antioxidant defenses .

In Vitro Studies

A study focusing on similar pyridazine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Dimethoxyphenyl derivative | HeLa | 15.0 | Apoptosis induction |

| 2-Dimethoxyphenyl derivative | MCF-7 | 12.5 | Cell cycle arrest |

In Vivo Studies

Animal models have been employed to assess the therapeutic efficacy of related compounds. For instance, a pyridazine-based compound showed promising results in reducing tumor size in xenograft models . The study highlighted the importance of structural modifications in enhancing bioavailability and therapeutic effects.

Case Studies

- Case Study on Anticancer Activity : A clinical trial involving a derivative of this compound demonstrated a reduction in tumor growth rates among patients with advanced solid tumors when administered alongside standard chemotherapy regimens.

- Case Study on Antioxidant Effects : In a randomized controlled trial, patients receiving treatment with methoxy-substituted compounds showed improved markers of oxidative stress compared to those receiving placebo treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arylpiperazine Derivatives with Ethanone Linkers

A key structural analog is 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (described in ), which shares the arylpiperazine and ethanone linker but replaces the pyridazine core with a biphenyl group. Key differences and implications:

- Receptor Binding: The biphenyl analog exhibited potent anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy compared to haloperidol.

- Substituent Effects : The 2-methoxyphenyl group in both compounds likely contributes to serotonin receptor (5-HT$_{1A/2A}$) selectivity. However, the additional 3,4-dimethoxyphenyl group in the target compound could increase steric hindrance or alter solubility.

Table 1: Comparison of Arylpiperazine Derivatives

Pyridazine-Containing Analogs

The pyridazin-3-yl-piperazine scaffold is also present in 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one (). Unlike the target compound, this derivative includes a morpholine ring and fluorophenyl group.

- Electron-Withdrawing Groups : The 4-fluorophenyl substituent in ’s compound may enhance metabolic stability compared to methoxy groups, which are electron-donating.

- Solubility : The morpholine group in ’s compound likely improves aqueous solubility, whereas the target compound’s methoxy groups may increase lipophilicity (logP ~3.5–4.0 estimated).

QSAR and Physicochemical Trends

highlights QSAR models for arylpiperazine derivatives, where QPlogBB (brain/blood partition coefficient) and electron affinity (EA) correlate with antidopaminergic activity. For the target compound:

- The 3,4-dimethoxy groups may elevate QPlogBB (predicted >0.3), favoring CNS penetration.

Table 2: Predicted QSAR Parameters

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purification methods ensure high yield and purity?

- Methodological Answer : Synthetic optimization typically involves multi-step reactions, such as Claisen-Schmidt condensation or Suzuki-Miyaura coupling , given the compound’s aryl and heterocyclic motifs. For example, analogous syntheses for pyridazinone derivatives (e.g., ) use ethanol as a solvent with thionyl chloride catalysis. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using methanol/water mixtures) ensures purity. Monitor reaction progress with TLC (Rf = 0.3–0.5) and confirm intermediates via NMR (¹H/¹³C) .

Q. Which spectroscopic techniques are critical for structural characterization, and how can data misinterpretation be avoided?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and piperazine protons (δ 2.5–3.5 ppm). Overlapping signals in aromatic regions (δ 6.5–8.0 ppm) require 2D NMR (COSY, HSQC) for resolution.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.

- FT-IR : Validate carbonyl stretches (~1680 cm⁻¹) and aromatic C–O bonds (~1250 cm⁻¹).

Common pitfalls include misassigning solvent peaks or neglecting diamagnetic shielding effects. Cross-validate with computational tools (e.g., DFT simulations) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines ():

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Collect solid residues with absorbent pads (avoid dry sweeping to prevent dust formation) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify the pharmacophore?

- Methodological Answer :

- Variable Substituent Analysis : Systematically modify methoxy groups on phenyl rings (e.g., replace with halogens or hydroxyls) and test binding affinity using dopamine receptor assays ().

- Experimental Design : Use a split-plot factorial design () to evaluate substituent effects across in vitro (e.g., HEK-293 cells) and in vivo (rodent models) platforms.

- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What in vitro/in vivo models are suitable for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?

- Methodological Answer :

- In Vitro :

- Hepatic Microsomes : Assess metabolic stability (CYP450 isoforms).

- Caco-2 Monolayers : Measure permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability).

- In Vivo :

- Rodent Models : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to calculate AUC, t₁/₂, and clearance. Use LC-MS/MS for plasma quantification (LLOQ = 1 ng/mL).

- Toxicology : Monitor liver/kidney biomarkers (ALT, creatinine) post-administration .

Q. How should researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC (≥95% purity; C18 column, acetonitrile/water gradient). Impurities (e.g., unreacted intermediates) may skew results .

- Assay Standardization : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) and incubation times (24–48 hrs).

- Statistical Reconciliation : Apply meta-analysis to aggregate data, accounting for variability in dose-response curves and outlier exclusion criteria .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Optimization

| Reaction Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|

| Pyridazine Formation | Thionyl chloride/EtOH | 80 | 65–75 | Column Chromatography |

| Piperazine Coupling | DIPEA/DCM | 25 | 70–85 | Recrystallization |

Q. Table 2: Common Pitfalls in Structural Characterization

| Technique | Pitfall | Mitigation Strategy |

|---|---|---|

| ¹H NMR | Solvent peak overlap (DMSO-d₆) | Use deuterated chloroform (CDCl₃) |

| HRMS | Adduct formation (Na⁺/K⁺) | Add 0.1% formic acid to ion source |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.